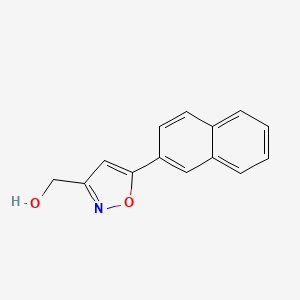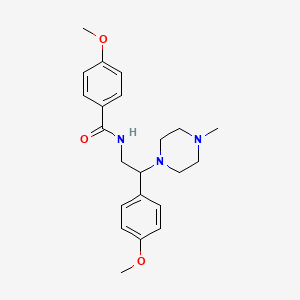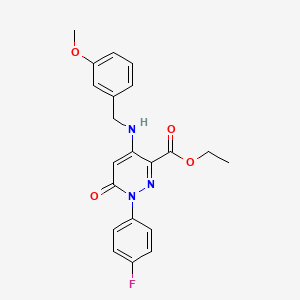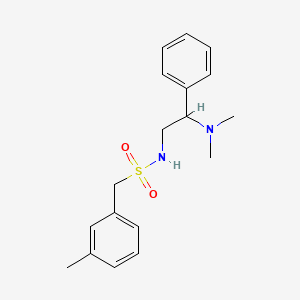![molecular formula C13H13BrF3N5 B2480267 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2415457-21-3](/img/structure/B2480267.png)
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, an azetidine ring, and a pyrimidine ring . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings . These rings may be able to adopt different conformations, which could potentially affect the compound’s chemical and biological properties.Chemical Reactions Analysis
The compound’s chemical reactivity is likely to be influenced by the presence of the bromine atom on the pyrazole ring and the trifluoromethyl group on the pyrimidine ring . These groups are both electron-withdrawing, which could make the compound more reactive towards nucleophiles .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis of Pyrimidine Derivatives: Research has been conducted on the synthesis of various pyrimidine derivatives, including those with pyrazole rings, for their potential biological activities. A study by Petrie et al. (1985) explored the synthesis and biological activity of 6-azacadeguomycin and certain 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, highlighting the significance of these compounds in antiviral and antitumor activities (Petrie et al., 1985).
Medicinal Chemistry
- Antiviral and Anticancer Properties: A study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, which were evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the potential medicinal applications of these compounds (Rahmouni et al., 2016).
- Inhibitory Effect on ATP and ADP Hydrolysis: Cechin et al. (2003) explored the inhibitory effects of trihalomethyl-substituted pyrimidines on ATP and ADP hydrolysis in synaptosomes from rat cerebral cortex, indicating their potential as NTPDase inhibitors and their relevance in neurological research (Cechin et al., 2003).
Herbicide Development
- Herbicidal Activity: Ma et al. (2015) designed and synthesized novel pyrazolylpyrimidine derivatives and assessed their herbicidal activities, showing that these compounds can be effective in weed management (Ma et al., 2015).
Anti-Inflammatory and Analgesic Research
- Pyrazolone Derivatives with Anti-inflammatory Properties: Antre et al. (2011) developed novel pyrazolone derivatives attached to a pyrimidine moiety and evaluated their anti-inflammatory, analgesic, and antipyretic activities, contributing to the development of new therapeutic agents (Antre et al., 2011).
Propiedades
IUPAC Name |
4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF3N5/c1-8-19-11(13(15,16)17)2-12(20-8)21-4-9(5-21)6-22-7-10(14)3-18-22/h2-3,7,9H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHYWHMIWMPYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CC(C2)CN3C=C(C=N3)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2480187.png)

![(E)-N-(sec-butyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2480190.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide](/img/structure/B2480193.png)


![[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate](/img/structure/B2480198.png)
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole](/img/structure/B2480201.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2480203.png)
![7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2480205.png)


